molecular formula C24H18Cl2NP B4329236 N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide

N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide

Cat. No. B4329236
M. Wt: 422.3 g/mol
InChI Key: OLVNHEVLVGWBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide, also known as PTPI, is a phosphine-based compound that has gained attention in recent years due to its potential applications in scientific research. PTPI is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 513.78 g/mol.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is not fully understood, but it is believed to act as a Lewis acid catalyst. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has a high electron density on the phosphorus atom, which can coordinate with electron-poor substrates to facilitate reactions. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to have a stabilizing effect on reactive intermediates, which can increase the efficiency of catalytic reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide. However, studies have shown that N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is relatively non-toxic and does not have any significant adverse effects on living organisms. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be stable under various conditions, which makes it a useful reagent for biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is its high catalytic activity and selectivity. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be effective in a wide range of organic reactions, and its high yield and purity make it a useful reagent for lab experiments. However, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is relatively expensive compared to other catalysts, which can limit its use in large-scale reactions. Additionally, the synthesis of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several potential future directions for research on N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide. One area of interest is the development of new synthetic methods for N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide and its derivatives. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide could be used as a catalyst for the synthesis of new pharmaceuticals and natural products. Finally, further studies on the mechanism of action and biochemical effects of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide could provide valuable insights into its potential applications in biological systems.
In conclusion, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is a promising reagent for scientific research with potential applications in catalysis, synthetic chemistry, and biological systems. While there are limitations to its use, the high catalytic activity and selectivity of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide make it a valuable tool for lab experiments. Further research on N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide and its derivatives could lead to new discoveries and applications in the future.

Scientific Research Applications

N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has shown potential as a reagent in various scientific research applications. One of the most promising applications is in the field of catalysis. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be an effective catalyst for various organic reactions, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.

properties

IUPAC Name

(2,6-dichlorophenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2NP/c25-22-17-10-18-23(26)24(22)27-28(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVNHEVLVGWBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,6-Dichlorophenyl)imino](triphenyl)-lambda~5~-phosphane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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